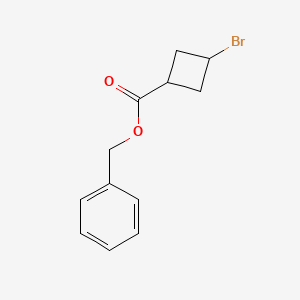

3-溴环丁烷甲酸苯甲酯

描述

Synthesis Analysis

The synthesis of benzyl esters, such as “3-Bromocyclobutanecarboxylic acid benzyl ester”, often involves esterification reactions. Triethylamine mediates these reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids . A variety of methods have been developed for the synthesis of benzyl esters, including benzyne-mediated esterification of carboxylic acids and alcohols , and direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation .Chemical Reactions Analysis

Esters, including “3-Bromocyclobutanecarboxylic acid benzyl ester”, can undergo a variety of chemical reactions. For example, esters can be produced when carboxylic acids are heated with alcohols in the presence of an acid catalyst . The esterification reaction is both slow and reversible .Physical and Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, their boiling points are intermediate between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water .科学研究应用

1. 合成和聚合

3-溴环丁烷甲酸苯甲酯参与功能循环酯的合成和聚合。这些酯通过贝耶尔-维利格氧化等过程在产生亲水性脂肪族聚酯中发挥作用,并且苯甲酯保护基团可以通过催化氢解去除 (Trollsås 等人,2000)。

2. 二聚化过程

该化合物在二聚化过程中也很重要,特别是涉及苯并[b]噻吩-3-甲酸 1,1-二氧化物,证明了它在紫外光和热下形成环丁烷结构的效用 (Davies 等人,1977)。

3. 在 X 射线衍射研究中

它用于 X 射线衍射研究以确定复杂有机化合物的绝对构型,如 3-甲基-4-苯基-4-哌啶甲酸氢溴酸盐的分析中所证明的 (Peeters 等人,1994)。

4. 肽合成中的保护基团

苯甲酯用作在溶液相肽合成中构建组合肽库的保护基团,展示了其在生化研究领域的重要性 (Tamiaki 等人,2001)。

5. 萘啶和椭圆啶衍生物的合成

它促进了萘啶和椭圆啶衍生物的合成,表明其在复杂有机化合物合成中的应用 (Wanner 等人,1983)。

6. 化学中的不对称质子化

该化合物在烯醇物种的催化不对称质子化中发挥作用,这是产生旋光活性色满酮的关键,突出了其在立体化学中的应用 (Roy 等人,2003)。

7. 肿瘤描绘的放射化学

它用于合成用于肿瘤亲和氨基酸的正电子发射断层扫描的氟-18 标记的 FACBC,显示了其在医学影像和癌症研究中的相关性 (Shoup 和 Goodman,1999)。

8. 新合成路线的开发

该化合物有助于建立复杂分子的新合成路线,例如 3-氰基-1-萘甲酸,其用于缓激肽受体拮抗剂 (Ashworth 等人,2003)。

作用机制

The mechanism of ester formation involves the reaction between a carboxylic acid and an alcohol in the presence of a catalyst, such as concentrated sulfuric acid . This reaction is slow and reversible, and to reduce the chances of the reverse reaction happening, the ester is distilled off as soon as it is formed .

未来方向

Benzyl esters, including “3-Bromocyclobutanecarboxylic acid benzyl ester”, continue to be an area of interest in organic chemistry. New methods for their synthesis are being developed, offering high environmental and economical advantages . Future research may focus on improving these methods and exploring new applications for these compounds.

属性

IUPAC Name |

benzyl 3-bromocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXXGRRGCHPCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Br)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester](/img/structure/B1408952.png)

![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1408953.png)

![{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1408954.png)

![Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1408956.png)